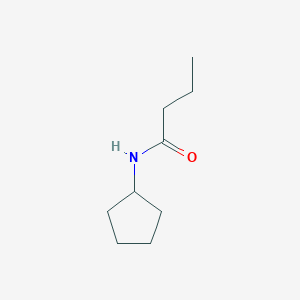![molecular formula C18H21FN6OS B2457346 2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941947-91-7](/img/structure/B2457346.png)
2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound featuring various functional groups, making it a significant subject of study in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including nucleophilic substitution, amidation, and cyclization reactions
Industrial Production Methods
On an industrial scale, the production process is optimized to ensure maximum yield and purity. The key steps include:
Formation of pyrazolo[3,4-d]pyrimidine.
Alkylation to introduce the propylamino group.
Thiomethylation.
Nucleophilic substitution to attach the fluoro and benzamide functionalities. The conditions typically involve the use of high-purity solvents, catalysts, and controlled temperature and pressure settings to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Where the methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Potential reduction of the nitro group (if present) to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution Reagents: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion to sulfoxide or sulfone derivatives.
Reduction: Formation of an amine from nitro derivatives.
Substitution: Introduction of various nucleophiles in place of the fluoro group.
Scientific Research Applications
This compound finds diverse applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its rich functional groups.
Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways in cells.
Medicine: Explored for its anti-cancer properties, given its ability to interfere with cell proliferation.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its biological effects primarily by inhibiting specific protein kinases. This inhibition disrupts signaling pathways responsible for cell division and proliferation, which is particularly significant in cancer research.
Pathways Involved
MAPK/ERK Pathway: Inhibition of this pathway can lead to reduced cell growth and increased apoptosis.
PI3K/AKT Pathway: Disruption here affects cell survival and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide
N-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide
Uniqueness
Functional Groups: The specific arrangement and combination of functional groups in 2-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide impart unique chemical properties and reactivity.
Biological Activity: Exhibits a distinct profile of kinase inhibition compared to its analogues, making it a unique candidate for targeted cancer therapies.
Properties
IUPAC Name |
2-fluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6OS/c1-3-8-20-15-13-11-22-25(16(13)24-18(23-15)27-2)10-9-21-17(26)12-6-4-5-7-14(12)19/h4-7,11H,3,8-10H2,1-2H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVRMDGAVORAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-fluorophenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2457263.png)
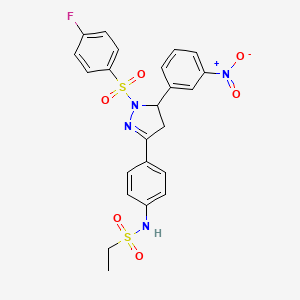
![2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2457269.png)

![4-methyl-3-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B2457271.png)
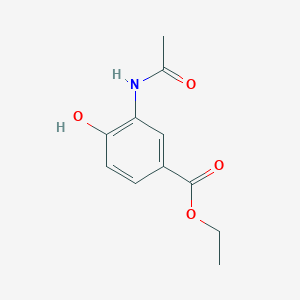
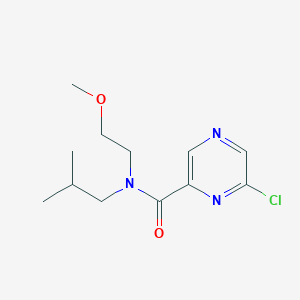
![7-Ethyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457276.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)
![3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2457280.png)
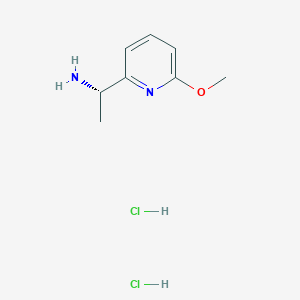
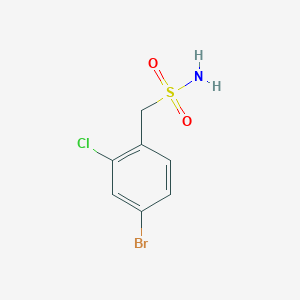
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)
